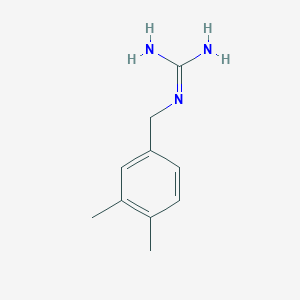
N-(3,4-dimethylbenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylbenzyl)guanidine, also known as DMG, is a guanidine compound that has been extensively studied for its potential therapeutic applications. DMG has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Scientific Research Applications
Synthesis of Diverse Guanidines
“N-(3,4-dimethylbenzyl)guanidine” can be used in the synthesis of diverse N, N′-disubstituted guanidines . This one-pot approach provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . This protocol also features wide substrate scope and mild conditions .
Biological Applications
Guanidines, including “N-(3,4-dimethylbenzyl)guanidine”, have found application in a diversity of biological activities . They play key roles in various biological functions and are present in many natural products and compounds of medicinal interest .
DNA Minor Groove Binders
Guanidines can act as DNA minor groove binders . The ability of guanidines to form hydrogen bonds, their planarity, and their high basicity are some of their predominant characteristics that make this functional group very versatile for compounds with biological activity .
Kinase Inhibitors
Guanidines can also serve as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and inhibitors can be used to treat diseases such as cancer .
α2-Noradrenaline Receptors Antagonists
Guanidines have been used as α2-noradrenaline receptors antagonists . These receptors are a class of G protein-coupled receptors involved in the regulation of neurotransmitter release .
Organocatalysis
Guanidines also serve as valuable scaffolds in organocatalysis . Organocatalysis is a form of catalysis, involving organic compounds which offers several advantages over traditional metal-based catalysts .
properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-3-4-9(5-8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWJCQKVNRSXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN=C(N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylbenzyl)guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

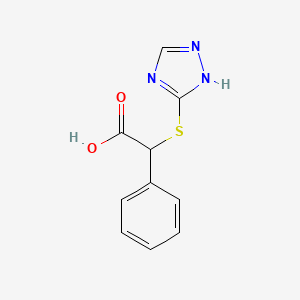
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)
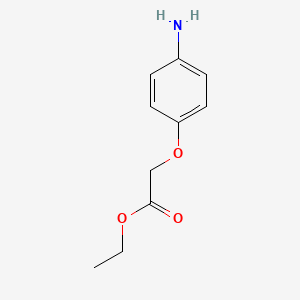
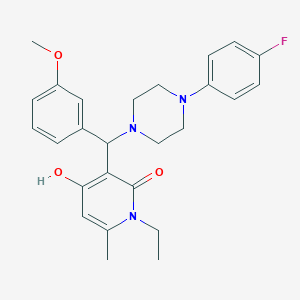
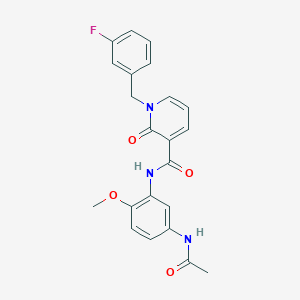
![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)
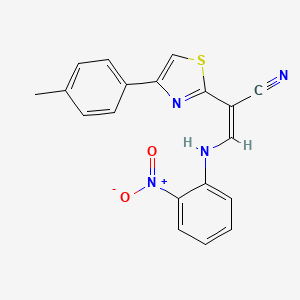
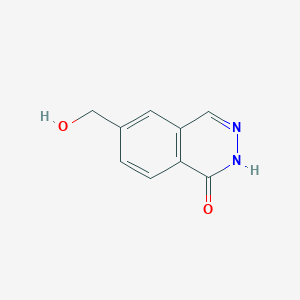
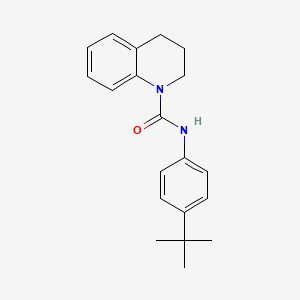
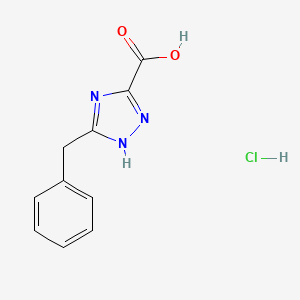

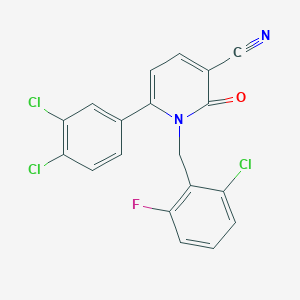
![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)